N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of allyl amine with ethyl acetamide in the presence of a thiadiazole precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or acetamido groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. In medicinal applications, it may interact with cellular receptors and signaling pathways to exert its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Allyl-N-ethylacetamide: A structurally similar compound with different biological activities.
N-Ethylacetamido-thiadiazole: Another thiadiazole derivative with distinct chemical properties and applications.
Uniqueness
N-Allyl-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H16N4O2S |
---|---|
Molecular Weight |
268.34 g/mol |
IUPAC Name |
N-[5-[acetyl(prop-2-enyl)amino]-1,3,4-thiadiazol-2-yl]-N-ethylacetamide |
InChI |
InChI=1S/C11H16N4O2S/c1-5-7-15(9(4)17)11-13-12-10(18-11)14(6-2)8(3)16/h5H,1,6-7H2,2-4H3 |
InChI Key |
XAWYYALRGOWSEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NN=C(S1)N(CC=C)C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.